

Application Note: A Robust HPLC Method for the Quantification of **Gemifloxacin Mesylate**

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Compound of Interest

Compound Name: *Gemifloxacin Mesylate*

Cat. No.: *B1671428*

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Introduction

Gemifloxacin Mesylate is a fourth-generation fluoroquinolone antibacterial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Accurate and precise quantification of **Gemifloxacin Mesylate** in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **Gemifloxacin Mesylate**. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine analysis in a quality control setting.

Chromatographic Conditions

A summary of optimized chromatographic conditions is presented in Table 1. The selection of a C18 column provides excellent separation and peak shape for **Gemifloxacin Mesylate**. The mobile phase, a mixture of an acidic buffer and an organic solvent, ensures efficient elution and good resolution. UV detection at the maximum absorbance wavelength of **Gemifloxacin Mesylate** provides high sensitivity.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition
Instrument	HPLC with UV/PDA Detector
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (75:25, v/v)[1]
Flow Rate	1.0 mL/min
Detection Wavelength	276 nm[1]
Injection Volume	20 µL
Column Temperature	30°C[1]
Run Time	Approximately 10 minutes

Method Validation Summary

The developed HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The validation results, summarized in Table 2, demonstrate that the method is accurate, precise, and sensitive for the intended purpose.

Table 2: Summary of Method Validation Parameters

Validation Parameter	Result
Linearity Range	0.5 - 150 µg/mL
Correlation Coefficient (r^2)	> 0.999[1][3]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.066 µg/mL[1]
Limit of Quantification (LOQ)	0.2 µg/mL[1]

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. **Gemifloxacin Mesylate** was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to successfully separate the main peak of **Gemifloxacin Mesylate** from its degradation products, indicating the method's specificity.

Experimental Protocols

Preparation of Solutions

1.1. Mobile Phase Preparation (Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (75:25, v/v))

- Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.[\[1\]](#) Filter the buffer solution through a 0.45 µm membrane filter.
- Mobile Phase: Mix 750 mL of acetonitrile with 250 mL of the prepared phosphate buffer.[\[1\]](#) Degas the mixture by sonication for 15 minutes.

1.2. Standard Stock Solution Preparation (1000 µg/mL)

- Accurately weigh about 25 mg of **Gemifloxacin Mesylate** reference standard and transfer it to a 25 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up the volume to the mark with the mobile phase.[\[1\]](#)

1.3. Preparation of Calibration Standards

- From the standard stock solution, prepare a series of working standard solutions ranging from 0.5 µg/mL to 150 µg/mL by diluting with the mobile phase.

1.4. Sample Preparation (from Tablet Dosage Form)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 100 mg of Gemifloxacin and transfer it to a 100 mL volumetric flask.[\[4\]](#)

- Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to the mark with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

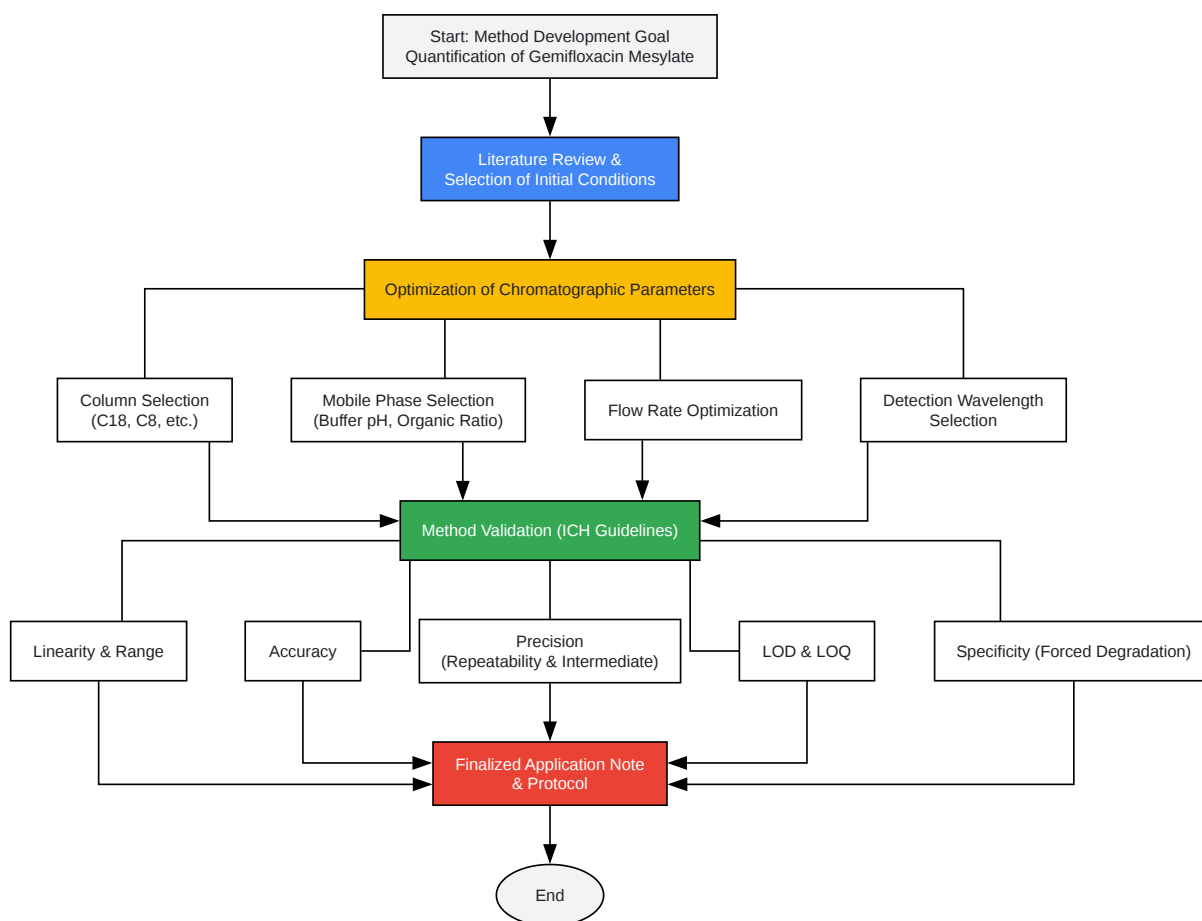
Chromatographic Procedure

- Set up the HPLC system with the chromatographic conditions specified in Table 1.
- Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak area for **Gemifloxacin Mesylate**.

Data Analysis

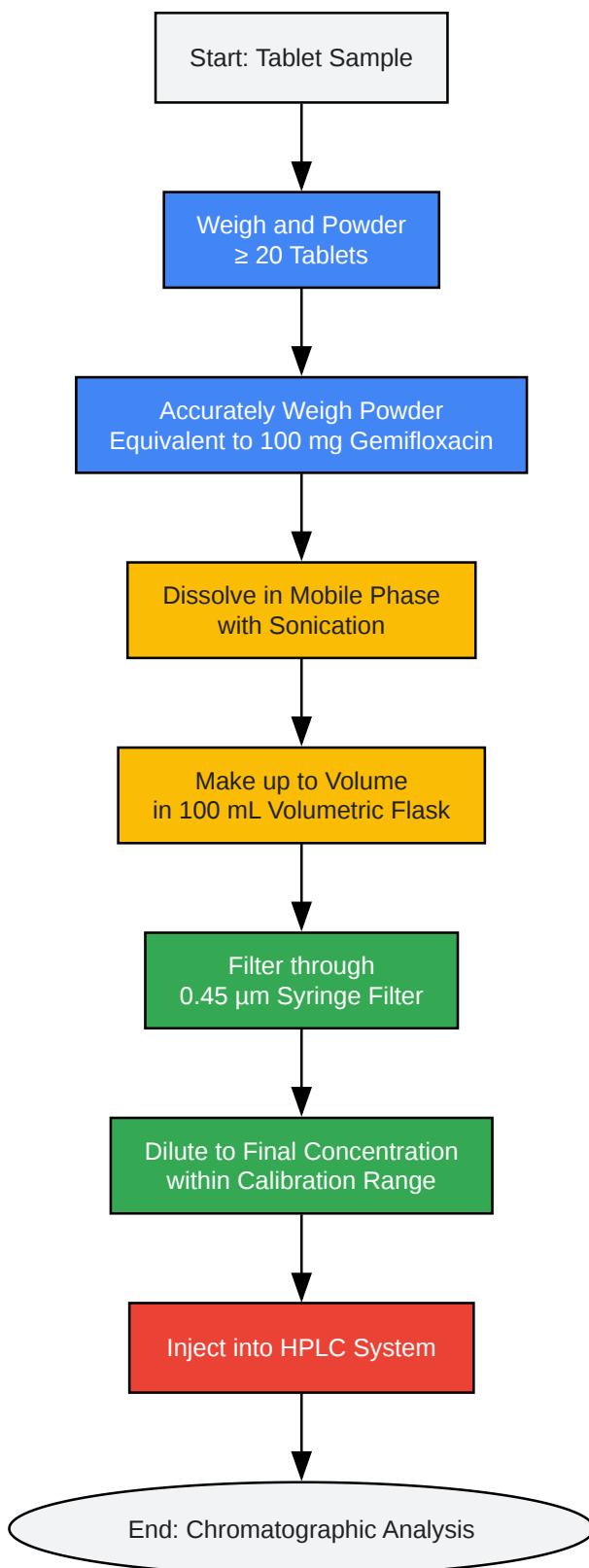
- Linearity: Plot a calibration curve of peak area versus concentration of the standard solutions. Perform a linear regression analysis and determine the correlation coefficient (r^2).
- Quantification: Calculate the concentration of **Gemifloxacin Mesylate** in the sample preparation using the regression equation from the calibration curve.
- Assay (%): Calculate the percentage of **Gemifloxacin Mesylate** in the tablet dosage form using the following formula:

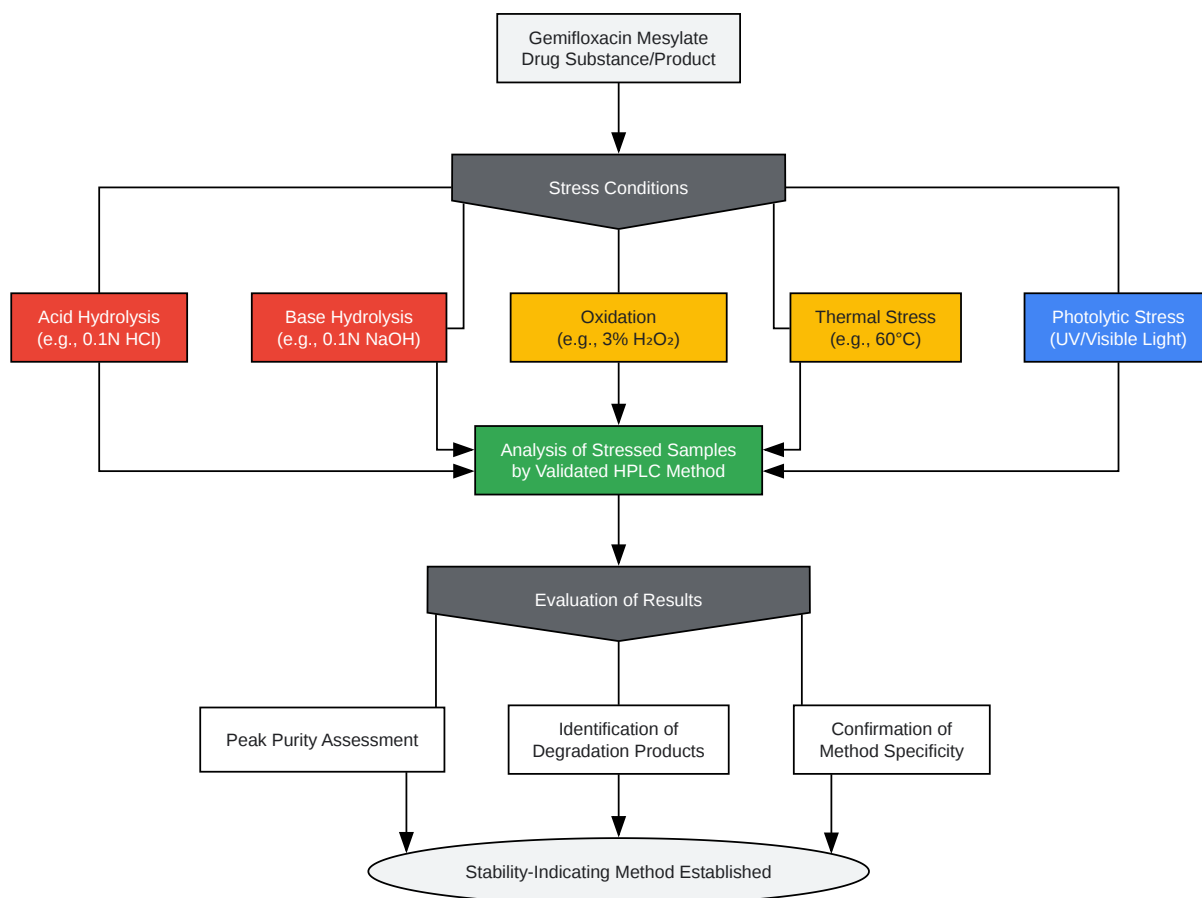
Visualizations



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Caption: Workflow for HPLC Method Development and Validation.





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References

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